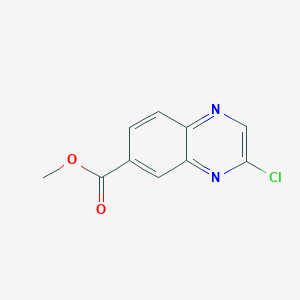Methyl 3-chloroquinoxaline-6-carboxylate
CAS No.: 948833-63-4
Cat. No.: VC5839682
Molecular Formula: C10H7ClN2O2
Molecular Weight: 222.63
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 948833-63-4 |
|---|---|
| Molecular Formula | C10H7ClN2O2 |
| Molecular Weight | 222.63 |
| IUPAC Name | methyl 3-chloroquinoxaline-6-carboxylate |
| Standard InChI | InChI=1S/C10H7ClN2O2/c1-15-10(14)6-2-3-7-8(4-6)13-9(11)5-12-7/h2-5H,1H3 |
| Standard InChI Key | HETNLVFOMLHRHI-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC2=NC(=CN=C2C=C1)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
Methyl 3-chloroquinoxaline-6-carboxylate features a bicyclic quinoxaline core fused with a benzene ring. The chlorine atom at position 3 and the methyl ester group at position 6 introduce steric and electronic modifications that influence reactivity and binding interactions. Key structural descriptors include:
The planar quinoxaline system facilitates π-π stacking interactions, while the electron-withdrawing chlorine enhances electrophilic substitution reactivity.
Predicted Physicochemical Parameters
Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 223.02688 | 142.9 |
| [M+Na]⁺ | 245.00882 | 158.6 |
| [M-H]⁻ | 221.01232 | 144.5 |
These data aid in distinguishing methyl 3-chloroquinoxaline-6-carboxylate from structurally similar compounds during analytical workflows .
Synthesis and Chemical Reactivity
Synthetic Pathways
The compound is synthesized via multi-step protocols involving halogenation and esterification. A representative route includes:
-
Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxylic acid derivatives under acidic conditions.
-
Chlorination: Electrophilic substitution using chlorine gas or sulfuryl chloride (SO₂Cl₂) at position 3.
-
Esterification: Reaction with methanol in the presence of a catalyst (e.g., H₂SO₄) to introduce the methyl ester group.
Optimized conditions (e.g., reflux in dimethylformamide) improve yields to >75%.
Reactivity Profile
The chlorine atom and ester group dictate reactivity:
-
Nucleophilic Aromatic Substitution: Chlorine at position 3 is susceptible to displacement by amines or alkoxides, enabling derivatization .
-
Ester Hydrolysis: The methyl ester undergoes saponification to yield carboxylic acid derivatives, useful for further functionalization .
Biological Activities and Mechanisms
Antimicrobial Properties
The chlorine substituent enhances lipophilicity, promoting membrane penetration. Derivatives showed MIC values of 4–16 μg/mL against Staphylococcus aureus and Escherichia coli, likely through DNA intercalation or enzyme inhibition.
Applications in Drug Development
Intermediate for Tyrosine Kinase Inhibitors
This compound serves as a precursor for nintedanib analogs, potent inhibitors of PDGFR and FGFR used in treating idiopathic pulmonary fibrosis . Structural modifications at positions 3 and 6 optimize pharmacokinetic profiles .
Prodrug Design
The methyl ester acts as a prodrug moiety, improving oral bioavailability. Hydrolysis in vivo releases the active carboxylic acid form, enhancing therapeutic efficacy .
Future Research Directions
-
Structure-Activity Relationship (SAR) Studies: Systematic variation of substituents to optimize potency and selectivity.
-
In Vivo Toxicology: Assessing pharmacokinetics and toxicity profiles in animal models.
-
Target Identification: Elucidating off-target effects using proteomics and CRISPR screens.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume